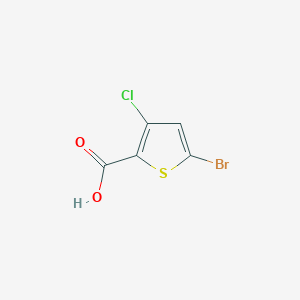

5-Bromo-3-chlorothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUPWFRCVBAIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735242 | |

| Record name | 5-Bromo-3-chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842135-76-6 | |

| Record name | 5-Bromo-3-chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Halogenated Heterocyclic Building Block

An In-depth Technical Guide to 5-Bromo-3-chlorothiophene-2-carboxylic acid

This compound is a polysubstituted heterocyclic compound that serves as a highly valuable building block for researchers in medicinal chemistry and materials science. Its thiophene core, functionalized with three distinct and reactive sites—a carboxylic acid, a bromine atom, and a chlorine atom—offers a rich platform for chemical diversification. The strategic placement of these functional groups allows for selective and orthogonal chemical transformations, making it a coveted precursor for the synthesis of complex molecular architectures. This guide provides a detailed overview of its chemical properties, a robust synthesis protocol, and its established and potential applications in the development of novel therapeutic agents and functional materials.

Compound Identification and Physicochemical Properties

Precise identification and understanding the physicochemical properties of a chemical entity are foundational to its successful application in research and development.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 842135-76-6[1] |

| Molecular Formula | C₅H₂BrClO₂S[2] |

| Molecular Weight | 241.49 g/mol [3][4] |

| IUPAC Name | This compound |

| SMILES | C1=C(SC(=C1Cl)C(=O)O)Br[2] |

| InChI Key | DUUPWFRCVBAIKZ-UHFFFAOYSA-N[2] |

Table 2: Physicochemical and Safety Data

| Property | Value |

| Appearance | Likely a white to off-white or yellow crystalline powder (inferred from similar compounds[5]) |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[1][3] |

| Predicted XlogP | 3.1[2] |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) (inferred from methyl ester derivative[1]) |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 (inferred from related compounds[1][6]) |

Chemical Structure and Spectroscopic Characterization

The unique arrangement of substituents on the thiophene ring dictates the molecule's reactivity and its utility in synthesis.

Caption: 2D Structure of this compound.

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Key expected signals include:

-

¹H NMR: A singlet in the aromatic region corresponding to the single proton at the C4 position. The chemical shift will be influenced by the adjacent chloro and sulfur atoms.

-

¹³C NMR: Five distinct signals for the thiophene ring carbons and one for the carboxylic acid carbon.

-

IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, and C-Cl and C-Br stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass, showing a characteristic isotopic pattern due to the presence of bromine and chlorine.

Synthesis and Mechanistic Insights: A Strategic Approach

While multiple synthetic routes to halogenated thiophenes exist, a highly effective and common strategy involves directed ortho-metalation followed by carboxylation. This approach offers excellent regiochemical control, which is critical when dealing with polysubstituted rings.

Proposed Synthesis Workflow:

References

An In-depth Technical Guide on the Crystal Structure of 5-Bromo-3-chlorothiophene-2-carboxylic acid

A Methodological Approach for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Structural Elucidation

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function and potential. The title compound, 5-Bromo-3-chlorothiophene-2-carboxylic acid, represents a class of halogenated thiophene derivatives with significant potential as building blocks in the synthesis of novel therapeutic agents and functional materials.[1][2] The strategic placement of bromo, chloro, and carboxylic acid functionalities on the thiophene ring invites a rich exploration of its chemical reactivity and intermolecular interactions.

This guide is conceived not as a static repository of known data, but as a proactive, methodological roadmap for the researcher tasked with determining the crystal structure of this compound. As of the writing of this document, a public-domain crystal structure for this specific molecule has not been deposited in major crystallographic databases. Therefore, this whitepaper adopts the perspective of a senior application scientist, outlining the logical and experimental workflow required to progress from a synthesized powder to a fully refined crystal structure. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating protocol.

Part 1: Synthesis and Purification - The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. Impurities are a primary inhibitor of successful crystallization, as they can disrupt the ordered packing of molecules in the crystal lattice. Several synthetic routes can be envisaged for this compound, leveraging established thiophene chemistry.[3] A plausible and common approach involves the halogenation of a suitable thiophene precursor. For instance, one might start with a commercially available chlorothiophene carboxylic acid and introduce the bromine atom via electrophilic substitution.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis and purification of the target compound.

Upon successful synthesis, confirmed by techniques such as NMR and mass spectrometry, rigorous purification is paramount. Recrystallization from a suitable solvent system is often the method of choice, as it not only purifies the compound but can also yield initial crystals for further optimization.

Part 2: The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[4][5] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is critical and can significantly influence crystal growth.[6]

Table 1: Common Crystallization Techniques for Small Organic Molecules

| Technique | Description | Key Considerations |

| Slow Evaporation | A near-saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[6][7] | Simple and effective. The rate of evaporation can be controlled by the opening of the vessel. |

| Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces solubility and promotes crystallization.[7] | Excellent for compounds that are highly soluble in some solvents but not others. |

| Thermal Control | A saturated solution is heated to fully dissolve the compound and then cooled slowly. As the temperature decreases, solubility drops, leading to crystallization.[4] | Requires precise temperature control for optimal crystal growth. |

| Co-crystallization | The target molecule is crystallized in the presence of a second compound (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. | Can be useful if the target molecule is difficult to crystallize on its own. |

Experimental Protocol: Crystallization via Slow Evaporation

-

Solvent Screening: Begin by testing the solubility of a small amount of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof). A suitable solvent is one in which the compound is moderately soluble.[7]

-

Preparation of a Near-Saturated Solution: In a clean, dust-free vial, dissolve the compound in the chosen solvent with gentle warming if necessary to achieve a clear solution that is close to saturation.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.[7]

-

Incubation: Cover the vessel with a cap that has been pierced with a needle or with parafilm with a few pinholes. This allows for slow solvent evaporation.

-

Patience and Observation: Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks.[7] Monitor periodically for the formation of well-defined single crystals. An ideal crystal for modern diffractometers would have dimensions of approximately 0.1 x 0.1 x 0.1 mm or larger.[6]

Part 3: Single-Crystal X-ray Diffraction - Unveiling the Molecular Architecture

Once suitable crystals are obtained, the next step is to analyze them using single-crystal X-ray diffraction (SCXRD). This technique provides atomic-level resolution of the molecular and crystal structure.[4][5]

Experimental Workflow for SCXRD:

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[8]

-

Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are then integrated.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined to achieve the best fit between the observed and calculated diffraction data.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Anticipated Crystallographic Data for this compound

While the experimental data is not yet available, we can predict the type of information that would be obtained from a successful crystal structure determination. This data is typically presented in a standardized format.

Table 2: Hypothetical Crystallographic Data and Structure Refinement Parameters

| Parameter | Expected Information |

| Chemical Formula | C₅H₂BrClO₂S |

| Formula Weight | 241.50 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume | V (ų) |

| Z | Number of molecules per unit cell |

| Density (calculated) | ρ (g/cm³) |

| Absorption Coefficient | μ (mm⁻¹) |

| Temperature | Typically 100 K or 293 K |

| Wavelength | e.g., Mo Kα (0.71073 Å) or Cu Kα (1.54184 Å) |

| Final R indices [I>2σ(I)] | R1, wR2 |

| Goodness-of-fit on F² | S |

Part 4: Structural Insights and Implications

The refined crystal structure would provide a wealth of information crucial for drug development and materials science professionals:

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the this compound molecule would be revealed. The planarity of the thiophene ring and the orientation of the carboxylic acid group relative to the ring would be of particular interest.

-

Intermolecular Interactions: The crystal packing would be dictated by non-covalent interactions such as hydrogen bonding (likely involving the carboxylic acid groups), halogen bonding (involving the bromine and chlorine atoms), and π-π stacking between the thiophene rings. Understanding these interactions is key to predicting and controlling the solid-state properties of the material.

-

Polymorphism: The crystallization process might yield different crystal forms (polymorphs), each with unique physical properties. A thorough crystallographic study would aim to identify and characterize any accessible polymorphs.

Conclusion: A Call to Investigation

This technical guide has outlined a comprehensive, field-proven approach to determining the crystal structure of this compound. While the structure is not yet publicly known, the methodologies described herein provide a clear and actionable framework for researchers to pursue its elucidation. The resulting structural data would be a valuable contribution to the scientific community, enabling a deeper understanding of this versatile chemical building block and accelerating its application in the development of new technologies and therapeutics.

References

- 1. 5-bromo-2-chlorothiophene-3-carboxylic acid | 189330-38-9 | PHA33038 [biosynth.com]

- 2. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. How To [chem.rochester.edu]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Selective Functionalization: A Comparative Analysis of Bromine and Chlorine Reactivity in 5-Bromo-3-chlorothiophene-2-carboxylic acid

An In-Depth Technical Guide:

Abstract

5-Bromo-3-chlorothiophene-2-carboxylic acid is a trifunctionalized heterocyclic building block of significant value in medicinal chemistry and materials science. Its utility is predicated on the differential reactivity of its three functional groups: a carboxylic acid, a bromine atom at the C5 position, and a chlorine atom at the C3 position. Understanding the nuanced reactivity of the two distinct halogen atoms is paramount for designing selective and efficient synthetic strategies. This technical guide provides a comprehensive analysis of the factors governing the chemoselectivity of the C5-Br versus the C3-Cl bond. We will explore the underlying electronic and steric principles and provide field-proven protocols for selective transformations, including palladium-catalyzed cross-coupling and metal-halogen exchange reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in complex molecule synthesis.

Foundational Principles: Halogen Reactivity on the Thiophene Scaffold

The thiophene ring is a π-excessive five-membered heterocycle. Its aromaticity and electron distribution are key to understanding its reactivity. The two halogen atoms in the target molecule are situated at an alpha (C5) and a beta (C3) position, respectively, which inherently possess different reactivity profiles.

-

Positional Reactivity (α vs. β): In many reactions, including electrophilic substitution and metallation, the α-positions (C2 and C5) of thiophene are more reactive than the β-positions (C3 and C4).[1][2] This is due to the greater ability of the sulfur atom to stabilize the intermediate carbocation or carbanion at the adjacent α-position.

-

Carbon-Halogen Bond Properties: The reactivity of aryl halides in many catalytic processes is inversely related to the carbon-halogen (C-X) bond dissociation energy (BDE). The general trend for BDE is C-Cl > C-Br > C-I.[3] Consequently, the order of reactivity in reactions where C-X bond cleavage is rate-determining, such as the oxidative addition step in cross-coupling, is C-I > C-Br > C-Cl.[4]

-

Influence of the Carboxylic Acid Group: The carboxylic acid at the C2 position is a meta-directing, deactivating group for electrophilic aromatic substitution. However, in the context of metallation and cross-coupling, its electronic influence is more complex. As an electron-withdrawing group, it increases the electrophilicity of the thiophene ring carbons.[5] Furthermore, the carboxylate, formed under basic conditions or upon deprotonation with organolithium reagents, can act as a directed metalation group (DMG), influencing the regioselectivity of lithiation.[6][7]

Combining these principles, we can form a primary hypothesis: the bromine at the more reactive α-position (C5) will be significantly more reactive than the chlorine at the β-position (C3), particularly in reactions sensitive to C-X bond strength like palladium-catalyzed cross-couplings and metal-halogen exchange.

Comparative Reactivity in Key Synthetic Transformations

The differential reactivity of the C5-Br and C3-Cl bonds can be strategically exploited in several classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions, particularly the Suzuki-Miyaura coupling, is a cornerstone of modern synthetic chemistry for C-C bond formation.[8][9] The catalytic cycle's rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8]

Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs preferentially at the C5-Br position. This intrinsic selectivity is robust and allows for the mono-functionalization of the thiophene ring at the C5 position with high fidelity, leaving the C3-Cl bond intact for subsequent transformations.[10][11] Studies on various dihalothiophenes consistently show a strong preference for coupling at the C-Br bond over the C-Cl bond.[3][12]

Data Presentation: Carbon-Halogen Bond Dissociation Energies

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

| C(sp²)–Cl | ~96 | Low |

| C(sp²)–Br | ~81 | High |

| C(sp²)–I | ~65 | Very High |

Note: Values are approximate and can vary based on molecular structure.

Metal-Halogen Exchange

Metal-halogen exchange, typically performed with alkyllithium reagents at low temperatures, is a kinetically controlled process used to generate organometallic intermediates.[13][14] The rate of this exchange follows the trend I > Br > Cl.[13]

For this compound, treatment with one equivalent of an alkyllithium reagent (such as n-BuLi or s-BuLi) will result in initial deprotonation of the carboxylic acid, followed by highly selective lithium-bromine exchange at the C5 position. The much stronger C-Cl bond at the C3 position remains unreactive under these conditions. This provides a clean and efficient route to a 5-lithiothiophene intermediate, which can be trapped with a wide variety of electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require an aromatic ring to be rendered electron-deficient by strong electron-withdrawing groups, and the presence of a good leaving group.[15][16] While the carboxylic acid group is electron-withdrawing, the thiophene ring is inherently electron-rich, making SNAr challenging. The reaction proceeds via a negatively charged Meisenheimer intermediate, and its stability dictates the reaction's feasibility.[16] While theoretically possible under harsh conditions with potent nucleophiles, SNAr is not the preferred method for functionalizing this substrate due to the superior and more selective outcomes offered by metal-catalyzed methods.

Strategic Methodologies & Experimental Protocols

The predictable reactivity hierarchy allows for a logical, stepwise approach to functionalizing both halogenated positions.

Selective Functionalization at the C5-Position

The C5-bromo position is the primary site of reaction under standard cross-coupling or lithiation conditions.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the C5 position of this compound.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), or a combination of a palladium source like Pd(OAc)₂ (0.02 equiv.) and a ligand like SPhos (0.05 equiv.).

-

Solvent Addition & Degassing: Add a solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to reflux (typically 85-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the 5-aryl-3-chlorothiophene-2-carboxylic acid.

Scientist's Note (Causality): The choice of a bulky, electron-rich phosphine ligand like SPhos often accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps, improving catalyst turnover and overall reaction efficiency. The aqueous base is crucial for activating the boronic acid for the transmetalation step.[9]

Protocol 2: Selective Lithiation and Electrophilic Quench at the C5-Position

This protocol details the selective formation of a 5-lithiated intermediate followed by reaction with an electrophile.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.) and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.1 equiv. in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting slurry for 1 hour at -78 °C.

-

Note: The first equivalent of BuLi deprotonates the carboxylic acid. The second equivalent performs the lithium-bromine exchange.

-

-

Electrophilic Quench: Add the desired electrophile (1.5 equiv., e.g., trimethylsilyl chloride, N,N-dimethylformamide, or solid CO₂). Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Acidify with 1M HCl.

-

Extraction & Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.

Scientist's Note (Trustworthiness): Performing this reaction at low temperature (-78 °C) is critical. At higher temperatures, the highly reactive organolithium intermediate can become unstable or undergo side reactions, such as the "halogen dance" rearrangement, compromising selectivity.[17]

Subsequent Functionalization at the C3-Position

Once the C5 position has been functionalized, the less reactive C3-chloro group can be targeted. This typically requires more forcing reaction conditions or specialized catalyst systems designed for C-Cl bond activation. For example, a second Suzuki-Miyaura coupling can be performed at a higher temperature and with a catalyst/ligand system known to be effective for aryl chlorides, such as those employing bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbenes (NHCs).

Visualization of Key Processes

Diagrams help clarify the complex workflows and mechanisms discussed.

Diagram 1: Selective Suzuki-Miyaura Reaction Pathway

Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway.

Diagram 2: Experimental Workflow for Selective C5-Arylation

Caption: Workflow for selective C5-arylation via Suzuki coupling.

Diagram 3: Experimental Workflow for C5-Lithiation and Quench

Caption: Workflow for C5-functionalization via lithium-halogen exchange.

Conclusion

The reactivity of the halogen atoms in this compound is dictated by a clear and predictable hierarchy. The C5-bromo bond is significantly more labile than the C3-chloro bond in the two most synthetically useful transformations for aryl halides: palladium-catalyzed cross-coupling and lithium-halogen exchange. This pronounced difference is rooted in fundamental principles of positional reactivity on the thiophene ring (α > β) and carbon-halogen bond strength (C-Br < C-Cl). By leveraging this intrinsic chemoselectivity, researchers can confidently and selectively functionalize the C5 position while preserving the C3-chloro moiety for subsequent, orthogonal synthetic operations. This guide provides the foundational understanding and practical protocols necessary to harness the full synthetic potential of this valuable heterocyclic building block.

References

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. jmortier.m.j.f.unblog.fr [jmortier.m.j.f.unblog.fr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

electrophilic substitution reactions of halogenated thiophenes

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Halogenated Thiophenes

Abstract

Halogenated thiophenes are cornerstone building blocks in the synthesis of complex organic molecules, finding extensive application in pharmaceuticals, agrochemicals, and materials science.[1] Their utility stems from the nuanced reactivity of the thiophene ring, modulated by the electronic effects of the halogen substituent. This guide provides an in-depth exploration of the principles and practices governing electrophilic substitution reactions on these vital synthons. We will dissect the mechanistic underpinnings of regioselectivity, provide field-proven experimental protocols, and offer insights into overcoming common synthetic challenges. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of reactions.

Introduction: The Thiophene Core and the Role of Halogenation

The thiophene ring is an electron-rich five-membered heterocycle whose reactivity towards electrophilic substitution is significantly greater than that of benzene.[2] This heightened reactivity is due to the ability of the sulfur atom's lone pair electrons to participate in the aromatic sextet and stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the substitution process.[2][3]

Introducing a halogen atom onto the thiophene ring serves two primary purposes in synthetic chemistry:

-

Modulating Reactivity and Regioselectivity : The halogen exerts a complex electronic influence that deactivates the ring overall but directs incoming electrophiles to specific positions.

-

Providing a Synthetic Handle : The carbon-halogen bond is a versatile functional group that can participate in a wide array of subsequent transformations, most notably metal-catalyzed cross-coupling reactions.

This guide focuses on the first point: understanding and predicting the outcome of electrophilic attacks on a pre-halogenated thiophene ring.

Fundamental Principles: Electronic Effects and Regioselectivity

The outcome of an electrophilic substitution reaction on a halogenated thiophene is dictated by the interplay of the halogen's inductive and resonance effects, the inherent reactivity of the thiophene ring positions (α vs. β), and the stability of the intermediate σ-complex.

A halogen atom exhibits a dual electronic nature:

-

Inductive Effect (-I) : Due to its high electronegativity, the halogen withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted thiophene.

-

Resonance Effect (+M) : The halogen's lone pair of electrons can be delocalized into the ring's π-system, donating electron density. This effect is crucial for stabilizing the cationic charge of the σ-complex.

The regiochemical outcome is determined by which position of attack leads to the most stable σ-complex.

Substitution on 2-Halothiophenes

For a 2-halothiophene, electrophilic attack can occur at the C3, C4, or C5 positions. The strong preference is for substitution at the C5 position .

The rationale is found in the stability of the corresponding σ-complexes. When the electrophile (E⁺) attacks at C5, the positive charge can be delocalized onto the sulfur atom and the halogen atom through resonance, providing significant stabilization. Attack at C3 or C4 does not allow for this same degree of charge delocalization onto the heteroatom. The attack at C5 is overwhelmingly favored.

Caption: Regioselectivity in 2-halothiophene substitution.

Substitution on 3-Halothiophenes

The situation for 3-halothiophenes is more complex. The primary sites of attack are the two α-positions, C2 and C5.

-

Attack at C2 : The incoming electrophile is sterically hindered by the adjacent halogen at C3. Electronically, the intermediate σ-complex is destabilized by the adjacent electron-withdrawing inductive effect of the halogen.

-

Attack at C5 : This position is electronically activated and sterically unhindered. The σ-complex formed from attack at C5 is the most stable, as the positive charge is well-delocalized without being in close proximity to the inductively withdrawing halogen.

Therefore, electrophilic substitution on 3-halothiophenes strongly favors the C5 position .

Caption: Regioselectivity in 3-halothiophene substitution.

Key Electrophilic Substitution Reactions: Protocols and Insights

The following sections detail common electrophilic substitution reactions performed on halogenated thiophenes. The protocols provided are based on established literature procedures and serve as a validated starting point for experimentation.

Halogenation

Further halogenation of a halothiophene follows the regiochemical principles outlined above. Bromination and chlorination are the most common. The high reactivity of the thiophene nucleus often necessitates mild conditions to prevent polysubstitution.[4]

Protocol: Bromination of 3-Bromothiophene

This protocol describes the synthesis of 3,5-dibromothiophene, a valuable synthetic intermediate.

Materials:

-

3-Bromothiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve 3-bromothiophene (1.0 eq) in a 1:1 mixture of DMF and DCM.

-

Cooling : Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition : Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring : Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up : Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Washing : Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, water, and finally brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,5-dibromothiophene.

Causality Insight : The use of NBS in DMF provides a source of electrophilic bromine under milder conditions than using elemental bromine (Br₂), which helps to control the reaction and prevent the formation of over-brominated byproducts.

Nitration

Nitration introduces a nitro (-NO₂) group, a powerful electron-withdrawing group that is a precursor to an amino group. The reaction typically employs a mixture of nitric acid and a stronger acid catalyst.[5]

Protocol: Nitration of 2-Chlorothiophene

This procedure yields 2-chloro-5-nitrothiophene, following the expected C5-directing effect. A common method involves using nitric acid in acetic anhydride.[6]

Materials:

-

2-Chlorothiophene

-

Acetic anhydride

-

Fuming nitric acid (d = 1.51 g/mL)

-

Glacial acetic acid

-

Crushed ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Cooling bath (ice-salt or cryocooler)

Procedure:

-

Reagent Preparation : Prepare two separate solutions. Solution A: Dissolve 2-chlorothiophene (1.0 eq) in acetic anhydride. Solution B: Carefully add fuming nitric acid (1.2 eq) to glacial acetic acid while cooling.[6]

-

Reaction Setup : Add half of Solution B to the three-necked flask and cool to 10 °C with vigorous stirring.

-

Thiophene Addition : Add half of Solution A dropwise from the dropping funnel, ensuring the temperature does not exceed 20-25 °C. A cooling bath is essential to manage the exotherm.[6]

-

Completion of Addition : Once the initial exotherm subsides, cool the reaction back to 10 °C. Add the remaining portion of Solution B, followed by the dropwise addition of the remaining Solution A, maintaining temperature control.

-

Reaction Time : After the addition is complete, allow the mixture to stir at room temperature for 2 hours.[6]

-

Work-up : Pour the reaction mixture onto a large volume of crushed ice with rapid stirring. The product will precipitate as a pale yellow solid.

-

Isolation : Filter the solid, wash thoroughly with cold water until the washings are neutral, and air-dry.

-

Purification : The crude 2-chloro-5-nitrothiophene can be purified by recrystallization from ethanol.

Trustworthiness Note : Temperature control is critical in nitration reactions.[6] Runaway reactions can occur if the temperature is not carefully managed, leading to oxidation and the formation of dangerous byproducts.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) and is a key method for forming carbon-carbon bonds.[7] However, the deactivating nature of the halogen substituent makes Friedel-Crafts reactions on halothiophenes more challenging than on thiophene itself. Strong Lewis acid catalysts like aluminum chloride (AlCl₃) can cause polymerization and decomposition of the sensitive thiophene ring.[4][8] Milder catalysts such as tin(IV) chloride (SnCl₄) or ethylaluminum dichloride (EtAlCl₂) are often preferred.[4][9]

Protocol: Acylation of 2-Bromothiophene

This protocol describes the synthesis of 2-acetyl-5-bromothiophene using a mild Lewis acid catalyst.

Materials:

-

2-Bromothiophene

-

Acetyl chloride (CH₃COCl)

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Flame-dried, three-necked round-bottom flask with an inert gas inlet (N₂ or Ar)

-

Magnetic stirrer

-

Dropping funnel

-

Low-temperature bath

Procedure:

-

Reaction Setup : To the flame-dried flask under an inert atmosphere, add anhydrous DCM and cool to 0 °C.

-

Catalyst and Acylating Agent : Add tin(IV) chloride (SnCl₄, 1.1 eq) to the cold DCM, followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Substrate Addition : To this mixture, add a solution of 2-bromothiophene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, keeping the temperature between 0-5 °C.

-

Reaction : Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Quenching : Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the catalyst complex.

-

Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing : Combine the organic layers and wash with dilute HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification : Purify the crude product by vacuum distillation or column chromatography.

Expertise Insight : The standard Friedel-Crafts approach may fail for synthesizing certain isomers, such as 3-acetylthiophene from 3-bromothiophene. The deactivation and directing effects can lead to low yields or incorrect isomers. In such cases, an alternative strategy involving halogen-metal exchange (e.g., with n-butyllithium) followed by quenching with an acylating agent like acetic anhydride is a more reliable and field-proven method.[10]

Data Summary: Regioselectivity of Electrophilic Substitution

| Starting Material | Electrophilic Reagent | Major Product(s) | Rationale |

| 2-Chlorothiophene | HNO₃ / H₂SO₄ | 2-Chloro-5-nitrothiophene | Attack at the sterically accessible and electronically activated α-position (C5). |

| 2-Bromothiophene | Br₂ / Acetic Acid | 2,5-Dibromothiophene | Strong directing effect to the vacant α-position (C5). |

| 3-Bromothiophene | NBS / DMF | 3,5-Dibromothiophene | Strong preference for attack at the unhindered and activated α-position (C5). |

| 3-Iodothiophene | Ac₂O / SnCl₄ | 2-Acetyl-4-iodothiophene | While C5 is electronically preferred, steric hindrance from the large iodine atom can sometimes favor substitution at the other α-position (C2), though C5 is generally the major product. |

Conclusion

The electrophilic substitution of halogenated thiophenes is a foundational element of heterocyclic chemistry. A thorough understanding of the competing inductive and resonance effects of the halogen substituent is paramount to predicting and controlling the regiochemical outcome of these reactions. While halogens deactivate the thiophene ring, they provide powerful regiochemical control, primarily directing incoming electrophiles to the C5 position. For synthetic chemists in drug discovery and materials science, mastering these reactions unlocks access to a vast chemical space of highly functionalized thiophene derivatives, enabling the creation of novel molecules with tailored properties.

References

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. benchchem.com [benchchem.com]

molecular weight and formula of 5-Bromo-3-chlorothiophene-2-carboxylic acid

An In-depth Technical Guide to 5-Bromo-3-chlorothiophene-2-carboxylic Acid

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic compounds serve as foundational scaffolds for creating novel therapeutic agents. The strategic placement of different halogens on a core ring system can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on this compound, a polysubstituted thiophene derivative that represents a highly versatile and valuable building block for synthetic chemists.

The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore found in numerous approved drugs. The specific arrangement of a bromine atom at the 5-position, a chlorine atom at the 3-position, and a carboxylic acid at the 2-position provides three distinct points for chemical modification. This functional group triad allows for orthogonal chemical strategies, making it an attractive starting material for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for ensuring experimental reproducibility and safety. The core chemical identifiers and properties of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 842135-76-6 |

| Molecular Formula | C₅H₂BrClO₂S[1][2] |

| Molecular Weight | 241.49 g/mol [1][2][3][4] |

| SMILES | O=C(C1=C(Cl)C=C(Br)S1)O |

| InChI Key | DUUPWFRCVBAIKZ-UHFFFAOYSA-N[5] |

Table 1: Core Chemical Identifiers

| Property | Value / Description |

| Appearance | Expected to be a white to light-colored crystalline powder, similar to related compounds.[6] |

| Melting Point | Data for this specific isomer is not widely published; however, related isomers like 3-chlorothiophene-2-carboxylic acid melt at 186-190 °C and 5-chlorothiophene-2-carboxylic acid melts at 154-158 °C.[7][8] |

| Boiling Point | Not experimentally determined; predicted values are typically high due to the carboxylic acid group. |

| Storage Conditions | Store in a cool (2-8°C), dry, well-ventilated area in a tightly sealed container under an inert atmosphere and protected from light.[2] |

Table 2: Physical and Chemical Properties

Synthesis and Mechanistic Insights

The regioselective synthesis of polysubstituted thiophenes is a non-trivial challenge that requires careful strategic planning. The following presents a representative, logical pathway for the synthesis of this compound, illustrating key chemical principles.

Workflow: Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

-

Step 1: Electrophilic Bromination of 3-Chlorothiophene.

-

Rationale: The C2 and C5 positions of the thiophene ring are most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a mild and selective brominating agent. Using a slight excess ensures complete conversion of the starting material.

-

Procedure: Dissolve 3-chlorothiophene (1.0 eq) in acetic acid (AcOH). Add NBS (1.05 eq) portion-wise while maintaining the temperature below 30°C. Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC or GC-MS. Upon completion, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane). Wash the organic layer with sodium bicarbonate solution, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-3-chlorothiophene.

-

-

Step 2: Regioselective Lithiation.

-

Rationale: Direct lithiation at the C5 position is required. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for deprotonating the most acidic proton on the thiophene ring (at C5) without displacing the halogens. The reaction is performed at -78°C to prevent side reactions.

-

Procedure: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-Bromo-3-chlorothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C. Add a solution of freshly prepared LDA (1.1 eq) dropwise, keeping the internal temperature below -70°C. Stir for 1 hour at -78°C.

-

-

Step 3 & 4: Carboxylation and Acidic Workup.

-

Rationale: The highly nucleophilic organolithium intermediate readily attacks the electrophilic carbon of carbon dioxide. Solid CO₂ (dry ice) is used as the reagent. A subsequent acidic workup is necessary to protonate the resulting carboxylate salt.

-

Procedure: Add an excess of crushed dry ice to the reaction mixture at -78°C. Allow the mixture to slowly warm to room temperature overnight. Quench the reaction by adding water. Acidify the aqueous layer to pH 1-2 with dilute hydrochloric acid (HCl), which will precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the three distinct functional handles that can be addressed with high selectivity.

-

Carboxylic Acid Group: This site is readily converted into amides, esters, or acid chlorides, allowing for the introduction of diverse side chains or linkage to other molecular fragments. Amide coupling is a cornerstone of medicinal chemistry for building peptide mimics and other complex structures.

-

Bromo Group (C5): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions.[9] This enables the facile introduction of aryl, heteroaryl, or alkynyl substituents, providing a powerful tool for library synthesis and SAR exploration.

-

Chloro Group (C3): While less reactive than bromine in many cross-coupling reactions, the chlorine atom can still participate in certain transformations or be retained to modulate the electronic properties and conformation of the final molecule.

This compound and its derivatives are relevant to several areas of drug discovery. Thiophene-based molecules have demonstrated a wide range of biological activities, and this specific building block could be utilized in the synthesis of:

-

Anticoagulants: The related intermediate 5-chlorothiophene-2-carboxylic acid is pivotal in the synthesis of the blockbuster anticoagulant Rivaroxaban.[7][10]

-

Antimicrobial and Anticancer Agents: Halogenated thiophenes have shown promise as antiproliferative agents against various cancer cell lines and as antimicrobial compounds.[11]

-

Protein Degraders: The compound is classified as a potential "Protein Degrader Building Block," suggesting its utility in constructing PROTACs or molecular glues.[1]

Potential Derivatization Pathways

Caption: Key reaction pathways for derivatizing the core scaffold.

Safety, Handling, and Disposal

As with all halogenated organic compounds, this compound must be handled with appropriate caution. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2] H312: Harmful in contact with skin. H332: Harmful if inhaled.[2] |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2] |

Table 3: GHS Hazard Summary

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[12] Avoid all direct skin contact.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator (e.g., N95) should be used.[12]

Storage and Disposal

-

Storage: Store in a designated, locked cabinet for toxic/irritant chemicals. Keep the container tightly closed and in a dry, cool, and well-ventilated place.[13][14]

-

Disposal: This material and its container must be disposed of as hazardous waste.[12][13] Do not allow it to enter drains or the environment. Follow all federal, state, and local regulations for chemical waste disposal.

Conclusion

This compound is a potent and versatile chemical intermediate with significant potential for researchers in drug discovery and materials science. Its trifunctional nature allows for a diverse range of synthetic modifications, enabling the rapid generation of novel and complex molecules. While its synthesis requires careful control of regioselectivity, the resulting scaffold is a valuable asset for building libraries of compounds for biological screening. Adherence to strict safety and handling protocols is essential when working with this compound to ensure the well-being of laboratory personnel.

References

- 1. calpaclab.com [calpaclab.com]

- 2. achmem.com [achmem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. achmem.com [achmem.com]

- 5. PubChemLite - this compound (C5H2BrClO2S) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 8. 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2 [sigmaaldrich.com]

- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Sourcing and Utilizing 5-Bromo-3-chlorothiophene-2-carboxylic acid for Advanced Research

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds are foundational building blocks. Their utility stems from the specific reactivity imparted by the type and position of the halogen substituents, which allows for precise molecular scaffolding and the tuning of electronic properties. 5-Bromo-3-chlorothiophene-2-carboxylic acid is a distinct and specialized reagent within this class. Its trifunctional nature—possessing a carboxylic acid handle for amide coupling and peptide synthesis, alongside two different halogen atoms (bromine and chlorine) at specific positions—opens a vast design space for creating complex molecules through selective and orthogonal cross-coupling reactions.

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals on the commercial landscape, procurement strategies, quality validation, and safe handling of this compound. We will delve into the practical considerations of sourcing this niche reagent, provide validated protocols for its analysis and use, and explain the causality behind these recommended procedures to ensure scientific rigor and experimental success.

Compound Identification and Physicochemical Properties

Accurate identification is paramount when sourcing a specific isomer like this compound. Confusion with other isomers, such as the more common 3-bromo-5-chloro variant, can lead to significant delays and erroneous experimental outcomes. The fundamental identifiers and predicted properties of the target compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 842135-76-6 | BLD Pharm[1] |

| Molecular Formula | C₅H₂BrClO₂S | - |

| Molecular Weight | 241.49 g/mol | - |

| Predicted XlogP | 3.1 | PubChemLite |

| Predicted pKa | 1.63 ± 0.10 | - |

| Appearance | Likely an off-white to yellow solid | General Observation |

| Storage | 2-8°C, under inert atmosphere, keep in dark place | BLD Pharm[1] |

Note: Some properties are predicted due to the limited publicly available experimental data for this specific isomer.

Commercial Availability and Procurement Strategy

Our investigation reveals that this compound is a specialized chemical intermediate that is not widely stocked by major chemical suppliers. It is most frequently available as a custom synthesis product, requiring a proactive and diligent procurement strategy.

Potential Commercial Suppliers

The following table outlines potential avenues for acquiring this compound. While some vendors may list the compound, it is often indicative of their synthesis-on-demand capabilities rather than in-house stock.

| Supplier Type | Company Name | Notes |

| Potential Stock/MTO | BLD Pharm | Lists the compound (Cat. No. BD245498) and its corresponding CAS number (842135-76-6) as a related product to its methyl ester.[1] |

| Custom Synthesis | BOC Sciences | Offers extensive custom synthesis services for a wide range of thiophene derivatives, tailored to research and commercial needs.[] |

| Custom Synthesis | NINGBO INNO PHARMCHEM CO.,LTD. | Specializes in bespoke synthesis of organic intermediates, including complex thiophene compounds, for R&D applications.[3] |

MTO: Make-to-Order

Recommended Procurement Workflow

For a specialized compound like this, a structured approach to procurement is essential to ensure quality and timeliness. The following workflow is recommended for researchers and procurement managers.

Caption: A workflow for procuring specialized chemical reagents.

Key Chemical Insights for Researchers

Synthetic Landscape and Impurity Profile

Understanding the synthetic origin of this compound is critical for anticipating potential impurities. While specific routes for this isomer are proprietary, general methods for producing polysubstituted thiophenes often involve a sequence of halogenation and metallation steps.[4][5]

Common synthetic strategies include:

-

Regioselective Lithiation/Carboxylation: Starting from a dibromo-chloro-thiophene precursor, a carefully controlled metal-halogen exchange (e.g., using n-BuLi at low temperatures) followed by quenching with carbon dioxide (CO₂) can install the carboxylic acid group at the desired position. Impurities can arise from incomplete or non-selective lithiation.

-

Palladium-Catalyzed Carbonylation: A bromo-chloro-iodothiophene intermediate could undergo palladium-catalyzed carbonylation under CO pressure to form the corresponding ester, which is then hydrolyzed.[5] Residual palladium and ligand-related impurities are a consideration with this method.

-

Ring Formation: Methods like the Gewald reaction build the thiophene ring from acyclic precursors, incorporating the functional groups in the process.[6] This can result in different side products compared to functionalizing a pre-existing thiophene core.

Causality: The synthetic route directly dictates the impurity profile. A researcher armed with this knowledge can request specific analytical tests from the supplier or design their in-house QC to screen for likely contaminants, such as regioisomers or residual heavy metals.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its distinct reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites and potential transformations.

-

Carboxylic Acid: This group is readily converted into amides, esters, or acid chlorides, serving as a primary anchor point for building out molecular complexity.

-

Bromine Atom (C5-position): Generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions.

-

Chlorine Atom (C3-position): Can be activated for coupling under more forcing conditions or with specialized catalyst systems, enabling sequential, orthogonal derivatization.

Quality Control and Analytical Protocols

For any custom-synthesized or non-standard reagent, independent analytical verification is not just recommended; it is a requirement for reproducible science.

Protocol 1: Purity and Identity Verification by HPLC-MS

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and universally accepted method for assessing the purity of small molecules and confirming their molecular weight.[7]

Methodology:

-

Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Create a dilution for analysis at approximately 10-50 µg/mL.

-

Instrumentation & Conditions:

-

HPLC System: Standard analytical HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm and 280 nm.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

-

Scan Range: 100 - 500 m/z.

-

-

Data Analysis:

-

Purity: Integrate the peak area of the main component in the UV chromatogram and calculate the area percentage. A purity of >95% is typically required for drug discovery applications.

-

Identity: In the mass spectrum, look for the parent ion. In negative mode, expect [M-H]⁻ at m/z ≈ 239.86/241.86. In positive mode, expect [M+H]⁺ at m/z ≈ 241.87/243.87. The characteristic isotopic pattern of one bromine and one chlorine atom must be observed.

-

Safety, Handling, and Disposal

Halogenated organic acids require careful handling. While a specific Safety Data Sheet (SDS) for this isomer is not widely available, data from closely related compounds like 5-bromothiophene-2-carboxylic acid provides a strong basis for hazard assessment.[8]

Hazard Identification

| Hazard Category | GHS Classification | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Data extrapolated from structurally similar compounds.

Protocol 2: Safe Handling and Spill Response

Rationale: Adherence to standard laboratory safety protocols minimizes the risk of exposure and chemical incidents.

Caption: Safe laboratory workflow for handling chemical solids.

Spill Response:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Contain: Cover the spill with a chemical absorbent (e.g., vermiculite or sand). Avoid raising dust.

-

Collect: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Conclusion

This compound is a high-value, specialized building block for advanced chemical synthesis. Its commercial availability is largely limited to custom synthesis, placing a greater emphasis on a robust procurement and validation strategy. By understanding the synthetic landscape, anticipating potential impurities, and performing rigorous in-house quality control, researchers can confidently incorporate this versatile reagent into their discovery programs. Adherence to strict safety protocols is mandatory to ensure a safe and productive research environment. This guide provides the foundational knowledge and practical workflows to empower scientists to source and utilize this compound effectively, accelerating the pace of innovation in drug discovery and materials science.

References

- 1. 1389314-98-0|Methyl 5-Bromo-3-chloro-2-thiophene carboxylate|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]

- 8. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-3-chlorothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and fine chemical synthesis, the mastery of handling specialized reagents is paramount. This guide offers an in-depth technical overview of the safety protocols and handling procedures for 5-Bromo-3-chlorothiophene-2-carboxylic acid, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally analogous compounds, providing a robust framework for risk mitigation in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Compound Profile and Hazard Identification

This compound (CAS No. 842135-76-6) is a substituted thiophene derivative. The presence of bromine, chlorine, and a carboxylic acid functional group on the thiophene ring suggests that this compound is likely to be a solid with irritant properties.

Based on analogous compounds, this compound is anticipated to be classified with the following hazards:

-

Skin Irritation (Category 2) : Expected to cause skin irritation upon direct contact.[1][2][3][4]

-

Serious Eye Irritation (Category 2) : Likely to cause serious eye irritation.[1][2][3][4]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1][2][3][4]

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure.

Hazard Summary Table

| Hazard Classification | GHS Category | Potential Effects |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2][3][4] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory tract irritation[1][2][3][4] |

Prudent Handling and Engineering Controls: A Proactive Approach

Given the irritant nature of this compound, a proactive and cautious approach to handling is essential. The following engineering controls and work practices are designed to minimize exposure.

Ventilation: The First Line of Defense

All manipulations of solid this compound should be conducted in a well-ventilated area.[1][3][4] For weighing and transferring the solid, a chemical fume hood is the recommended engineering control to prevent the inhalation of dust.[4]

Personal Protective Equipment (PPE): The Researcher's Armor

Appropriate PPE is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[3][4] |

| Body Protection | A laboratory coat. | Protects skin and personal clothing from contamination.[3][4] |

| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable. | Prevents inhalation of irritant dust. |

Step-by-Step Experimental Workflow: From Storage to Quenching

The following workflow provides a logical sequence for the safe handling of this compound in a typical laboratory setting.

Caption: A typical experimental workflow for handling this compound.

Emergency Procedures: A Validated Response System

Preparedness for accidental exposure is a critical component of laboratory safety.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[2][3][4] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][4] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[4] |

Accidental Release Measures

In the event of a spill, the following procedure should be followed:

-

Evacuate : Clear the immediate area of all personnel.

-

Ventilate : Ensure adequate ventilation.

-

Contain : Wear appropriate PPE. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1][3][4]

-

Decontaminate : Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3][4]

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow the material to enter drains or waterways.

Caption: A logical flow for the proper disposal of this compound waste.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible handling of specialized chemical reagents is the bedrock of successful and safe research. While a dedicated SDS for this compound is not currently available, the principles of chemical safety, informed by data from analogous compounds, provide a clear and actionable framework. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely explore the synthetic potential of this valuable compound, upholding the highest standards of scientific integrity and laboratory safety.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3-chlorothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation on a Dihalogenated Thiophene Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction offers a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its mild conditions and tolerance of a wide range of functional groups.[2][3]

This guide focuses on the application of the Suzuki coupling to a particularly valuable and challenging substrate: 5-Bromo-3-chlorothiophene-2-carboxylic acid . This molecule presents a unique synthetic puzzle and opportunity. With two distinct halogen atoms—a bromine and a chlorine—at positions amenable to selective coupling, it allows for sequential, site-specific functionalization. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > OTf > Br >> Cl, suggesting that the C-Br bond can be selectively targeted over the C-Cl bond with careful choice of reaction conditions.[4][5] The presence of the carboxylic acid adds another layer of complexity, potentially influencing catalyst activity and requiring specific workup procedures to ensure product isolation.[6]

These application notes provide a comprehensive overview of the mechanistic principles, key experimental considerations, and detailed protocols for the successful Suzuki coupling of this compound. The insights herein are designed to empower researchers to leverage this versatile building block in their synthetic endeavors.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The three primary steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, the C-Br bond of the thiophene), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][7]

-

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[1][9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]

The base plays a critical role in the transmetalation step. Two primary mechanisms are proposed: the base can activate the boronic acid to form a more nucleophilic boronate "ate" complex, or it can react with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxide or -alkoxide species.[4][10][11]

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

Experimental Design: Key Parameters for Success

The successful Suzuki coupling of this compound hinges on the careful selection of several key parameters:

| Parameter | Recommended Choice & Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a reliable choice for its ability to readily generate the active Pd(0) species.[3] Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand can be used.[12] For coupling less reactive aryl chlorides, more electron-rich and bulky phosphine ligands such as SPhos or N-heterocyclic carbene (NHC) ligands may be necessary in a subsequent coupling step.[13][14] |

| Ligand | For the initial C-Br coupling, the triphenylphosphine ligands from Pd(PPh₃)₄ are generally sufficient. If using a Pd(II) source, adding additional triphenylphosphine (PPh₃) can help stabilize the catalyst. For the more challenging C-Cl coupling, specialized ligands that promote oxidative addition are often required.[15][16] |

| Base | An inorganic base is essential for the transmetalation step. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices, often used as an aqueous solution to facilitate the reaction.[9] Potassium phosphate (K₃PO₄) is another strong option, particularly for challenging couplings.[3][12] The presence of the carboxylic acid group means a sufficient excess of base is required to both facilitate the catalytic cycle and deprotonate the acid. |

| Solvent System | A biphasic solvent system is often employed. A mixture of an organic solvent such as 1,4-dioxane , toluene , or tetrahydrofuran (THF) with water is common.[3][9] This ensures that both the organic-soluble substrates and the inorganic base can interact effectively. |

| Organoboron Reagent | A wide variety of aryl- and heteroarylboronic acids or their corresponding boronate esters can be used as coupling partners.[13] Boronic acids are generally stable and commercially available, but boronate esters can be advantageous for substrates prone to protodeboronation.[14] |